Azepan-1-yl(4-tosylpiperazin-1-yl)methanone
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Overview
Description
Azepan-1-yl(4-tosylpiperazin-1-yl)methanone is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of an azepane ring and a tosylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-1-yl(4-tosylpiperazin-1-yl)methanone typically involves the reaction of azepane with 4-tosylpiperazine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, and may include additional steps such as distillation and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Azepan-1-yl(4-tosylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Azepan-1-yl(4-tosylpiperazin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Azepan-1-yl(4-tosylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to produce a biological response .
Comparison with Similar Compounds
Similar Compounds
- Azepan-1-yl(piperazin-1-yl)methanone
- Phenyl(4-tosylpiperazin-1-yl)methanone
- (4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone
Uniqueness
Azepan-1-yl(4-tosylpiperazin-1-yl)methanone is unique due to the presence of both an azepane ring and a tosylpiperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
azepan-1-yl-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-16-6-8-17(9-7-16)25(23,24)21-14-12-20(13-15-21)18(22)19-10-4-2-3-5-11-19/h6-9H,2-5,10-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPZPXXEKNBNQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N3CCCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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